2,6-BIS(4-BROMO-3-METHYLPHENYL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE
Overview
Description
2,6-BIS(4-BROMO-3-METHYLPHENYL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE is a complex organic compound with a unique structure that includes multiple aromatic rings and bromine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-BIS(4-BROMO-3-METHYLPHENYL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-BIS(4-BROMO-3-METHYLPHENYL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The bromine atoms in the compound can be replaced with other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrroloisoindole derivatives.
Scientific Research Applications
2,6-BIS(4-BROMO-3-METHYLPHENYL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which 2,6-BIS(4-BROMO-3-METHYLPHENYL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diphenylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
- 2,6-Bis(3-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
- 2,6-Bis(4-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Uniqueness
What sets 2,6-BIS(4-BROMO-3-METHYLPHENYL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE apart from similar compounds is the presence of bromine atoms and the specific arrangement of its methylphenyl groups
Properties
IUPAC Name |
2,6-bis(4-bromo-3-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Br2N2O4/c1-11-7-13(3-5-19(11)25)27-21(29)15-9-17-18(10-16(15)22(27)30)24(32)28(23(17)31)14-4-6-20(26)12(2)8-14/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWMSSGNHNBSHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC(=C(C=C5)Br)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Br2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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